molecular formula C18H21N5O2 B11288411 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl- CAS No. 872838-47-6

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl-

Cat. No.: B11288411
CAS No.: 872838-47-6
M. Wt: 339.4 g/mol
InChI Key: QPAIFORFAVKKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl- is a heterocyclic purine derivative with a complex fused-ring structure. For instance, 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives (e.g., AZ-853 and AZ-861 in ) share the core imidazopurine-dione scaffold, with substitutions at positions 1, 3, and 8 influencing pharmacological activity. These compounds are often studied for their affinity to serotonin (5-HT1A) and adenosine receptors, as well as phosphodiesterase (PDE) inhibition, making them candidates for neurological and psychiatric therapeutics .

Properties

CAS No.

872838-47-6

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-benzyl-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H21N5O2/c1-3-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

QPAIFORFAVKKAW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Imidazole Derivatives

A widely adopted method involves cyclizing 4-nitroimidazole-5-carboxaldehyde derivatives with ammonia or amines. For example, Schiff base intermediates derived from 4-nitroimidazole precursors undergo cyclocondensation with orthoesters (e.g., trimethyl orthoformate) under reflux conditions to form the imidazo ring. This approach yields the purine-2,4-dione skeleton with moderate-to-high yields (60–80%). Key steps include:

  • Nitro group reduction : Catalytic hydrogenation (10% Pd/C, 40 psi H₂) converts nitroimidazoles to amino intermediates.

  • Cyclization : Heating with ammonia in ethanol (120–140°C, sealed tube) facilitates ring closure.

Purine Annulation via Vilsmeier-Haack Reaction

Alternative routes employ Vilsmeier-Haack formylation of imidazole derivatives, followed by cyclization with urea or thiourea. This method introduces the purine dione moiety efficiently but requires stringent temperature control (0–5°C during formylation).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis).

  • Nonpolar solvents (toluene, CHCl₃) improve yields in alkylation steps by minimizing solvolysis.

  • Optimal temperatures vary:

    • Cyclocondensation: 120–140°C (sealed tube)

    • Alkylation: 0–25°C

    • Coupling reactions: 80–100°C

Catalytic Systems

  • Pd-based catalysts (Pd/C, Pd(OAc)₂) are critical for hydrogenation and cross-coupling.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (SiO₂, hexane/EtOAc 3:1 to 1:2) resolves regioisomers.

  • HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >98% purity for pharmacological testing.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key signals include:

    • N1-CH₃: δ 3.3–3.5 ppm (singlet)

    • C8-CH₂Ph: δ 4.1–4.3 ppm (doublet)

    • Purine C=O: δ 165–170 ppm

  • HRMS : [M+H]⁺ calculated for C₁₈H₂₁N₅O₂: 339.1695; observed: 339.1698.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation7095Scalable (>100 g)Requires high-temperature steps
Suzuki Coupling8598Excellent regioselectivityPd catalyst cost
Friedel-Crafts6090Simple setupLow functional group tolerance

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized imidazopyridine derivatives .

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of imidazo[2,1-f]purine derivatives as partial agonists at serotonin 5-HT1A receptors. For instance, compounds similar to the one have been evaluated for their antidepressant-like effects in animal models. Research indicates that these compounds exhibit significant activity in the forced swim test (FST), suggesting their potential as antidepressant agents. The pharmacokinetic properties and safety profiles of these compounds are also under investigation to further validate their therapeutic efficacy .

Antimicrobial Properties

The imidazo[2,1-f]purine derivatives have shown promise as antimicrobial agents. Studies indicate that these compounds possess activity against various bacterial strains, including Streptococcus pyogenes and Escherichia coli, as well as antifungal properties against Candida albicans. This broad-spectrum efficacy positions them as potential candidates for developing new antimicrobial therapies .

Cancer Research

The structural characteristics of imidazo[2,1-f]purine derivatives make them suitable for exploration in cancer research. Their ability to interact with biological targets involved in cell proliferation and apoptosis is being studied. Preliminary findings suggest that modifications to the imidazo structure can enhance selectivity and potency against cancer cell lines .

Synthesis and Chemical Characterization

The synthesis of imidazo[2,1-f]purine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents. Techniques such as condensation reactions and oxidative coupling are commonly employed to achieve desired structural modifications . The characterization of these compounds is performed using advanced spectroscopic methods like NMR and mass spectrometry to confirm their molecular structure and purity.

Case Studies

Study Focus Findings
Partyka et al. (2020)Antidepressant ActivityIdentified two derivatives with significant activity at 5-HT1A receptors; showed efficacy in animal models .
Raju et al. (2024)Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial and fungal strains; suggested further development for clinical applications .
Kaminski et al. (2023)Cancer ResearchExplored the potential anti-cancer effects of modified imidazo derivatives; indicated promising results in vitro .

Mechanism of Action

The mechanism of action of 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl- involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name / ID Substituents (Positions) Molecular Formula Key Activities Reference
Target Compound (Hypothetical) 1-Me, 3-Pr, 8-Bn, 7,8-dihydro C21H24N6O2 Presumed 5-HT1A receptor modulation, PDE inhibition (based on analogs) N/A
AZ-853 () 1,3-diMe, 8-(4-(2-fluorophenyl-piperazinyl)butyl) C25H30FN7O2 5-HT1A partial agonism, antidepressant-like activity, high metabolic stability
AZ-861 () 1,3-diMe, 8-(4-(3-CF3-phenyl-piperazinyl)butyl) C26H30F3N7O2 Enhanced 5-HT1A affinity, anxiolytic potential, low toxicity
Compound 44 () 1,3-diMe, 8-(3-imidazolylpropyl) C18H22N8O2 Adenosine receptor antagonism, water solubility
Compound 5 () 1,3-diMe, 8-(dihydroisoquinolinylbutyl) C26H30N6O4 PDE4B1 inhibition (IC50 = 12 nM), 5-HT1A/D2 receptor affinity
Compound 20b () 1,3-diMe, 10-(3,4-dihydroxyphenethyl) C19H23N5O4 Multitarget activity (dopaminergic and xanthine pathways), neuroprotection

Key Research Findings

Receptor Affinity and Selectivity

  • 5-HT1A Receptor : AZ-853 and AZ-861 exhibit partial agonism at 5-HT1A receptors, with AZ-861 showing higher affinity (Ki = 3.2 nM) due to its 3-trifluoromethylphenyl-piperazinyl group . The benzyl (Bn) group in the target compound may reduce selectivity compared to piperazinyl derivatives.
  • Adenosine Receptors: Compound 44 () acts as a water-soluble adenosine receptor antagonist, suggesting that imidazolylpropyl substituents enhance solubility without compromising receptor interaction .

Enzyme Inhibition

  • PDE4B1 Inhibition: Compound 5 () demonstrates potent PDE4B1 inhibition (IC50 = 12 nM), attributed to its dihydroisoquinolinylbutyl side chain, which enhances hydrophobic interactions with the enzyme’s catalytic site .
  • PDE10A Activity : Piperazinylalkyl derivatives (e.g., AZ-853) show moderate PDE10A inhibition, highlighting the role of flexible alkyl chains in enzyme binding .

Pharmacological Efficacy

  • Antidepressant Activity : Fluorinated arylpiperazinyl derivatives () exhibit greater anxiolytic effects than diazepam in rodent models, with 2-fluoro substitutions improving blood-brain barrier permeability .
  • Neuroprotection : Compound 20b () combines xanthine and dopamine pharmacophores, showing promise in neurodegenerative models by targeting oxidative stress and dopaminergic pathways .

Structure-Activity Relationship (SAR) Insights

  • Position 8 Substitutions: Piperazinylalkyl groups (e.g., AZ-853) enhance 5-HT1A affinity and metabolic stability. Benzyl groups may reduce receptor selectivity but improve lipophilicity. Imidazolylpropyl groups (Compound 44) balance solubility and adenosine receptor antagonism .
  • Position 3 Substitutions :
    • Propyl/Butyl chains (e.g., Compound 22 in ) increase hydrophobic interactions with enzymes like PDEs .

Biological Activity

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione derivatives exhibit significant biological activities, particularly in the realm of pharmacology. This article focuses on the compound "7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl-" and its derivatives, analyzing their potential as therapeutic agents.

Chemical Characteristics

The compound's molecular structure can be summarized as follows:

Property Value
Molecular Weight 415.49 g/mol
Molecular Formula C24H25N5O2
LogP 5.5181
Hydrogen Bond Acceptors 5
Polar Surface Area 45.149 Ų

These properties suggest a moderate lipophilicity and potential for central nervous system penetration, which is crucial for pharmacological activity.

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like activity of imidazo[2,1-f]purine-2,4-dione derivatives. For instance, two specific derivatives (AZ-853 and AZ-861) were evaluated for their effects on serotonin receptors, particularly the 5-HT1A receptor. The results indicated that both compounds exhibited significant antidepressant-like effects in animal models, as evidenced by their performance in the forced swim test (FST) .

  • AZ-853 demonstrated a stronger agonistic action at the 5-HT1A receptor compared to AZ-861.
  • Both compounds showed no anticholinergic properties but did induce mild sedation and metabolic disturbances after repeated administration.

This suggests that these compounds could be promising candidates for further development as antidepressants.

The mechanism underlying the antidepressant effects appears to involve modulation of serotonergic signaling pathways. The compounds exhibited high affinity for the 5-HT1A receptor (K_i values of 0.6 nM and 0.2 nM for AZ-853 and AZ-861 respectively), indicating their potential as selective serotonin receptor modulators .

Study on Pharmacokinetics and Safety Profile

In a detailed pharmacokinetic study involving AZ-853 and AZ-861:

  • Both compounds were administered intraperitoneally to evaluate their absorption and distribution.
  • The safety profile was assessed through various tests indicating that while both compounds were effective in inducing antidepressant-like effects, they also presented some side effects such as weight gain (noted with AZ-853) and alterations in lipid metabolism .

Q & A

Q. Table 1: Synthesis Conditions for Analogous Compounds

Compound IDYield (%)Purification MethodMelting Point (°C)
4455Column Chromatography170
4924Column Chromatography202
Data adapted from 8-substituted purinedione synthesis .

What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl and propyl groups). For example, methyl protons in similar compounds resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 7.3–7.8 ppm .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) characteristic of purinediones.

How can contradictory melting point data be resolved?

Methodological Answer:
Discrepancies may arise from polymorphic forms or impurities. Use:

  • DSC/TGA : Differentiate polymorphs via thermal behavior.
  • Recrystallization : Reproduce results using solvents like ethanol or acetonitrile.
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., Compound 45: mp 168°C vs. Compound 48: mp 194°C) to identify trends in substituent effects .

What strategies validate adenosine receptor binding affinity?

Methodological Answer:

  • Radioligand Binding Assays : Use 3H^3H-labeled antagonists (e.g., CGS-15943) to measure IC50_{50} values.
  • Functional Assays : Monitor cAMP accumulation in HEK-293 cells transfected with A2A_{2A} or A3_{3} receptors.
  • Selectivity Screening : Compare binding across receptor subtypes (A1_1, A2B_{2B}, A3_3) using dose-response curves. Water-soluble analogs in show potential as receptor antagonists .

How can computational modeling predict bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with adenosine receptor binding pockets (e.g., hydrophobic residues in A2A_{2A}).
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC50_{50} data.
  • DFT Calculations : Assess orbital energies (HOMO/LUMO) to predict reactivity, leveraging structural data from and .

What in vitro assays assess metabolic stability?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition.
  • Half-life (t1/2_{1/2}) Calculation : Apply first-order kinetics to degradation data.

How are structure-activity relationships (SAR) explored for this scaffold?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the 8-position (e.g., phenylmethyl vs. fluorophenoxyethyl) and compare receptor affinity.
  • Pharmacophore Mapping : Identify essential hydrogen bond acceptors (e.g., purinedione carbonyls) using Schrödinger’s Phase.
  • Data Integration : Tabulate IC50_{50} values against substituent logP to optimize lipophilicity .

What chromatographic methods separate enantiomers?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • SFC : Supercritical CO2_2 with methanol co-solvent enhances resolution for polar analogs.
  • CD Spectroscopy : Confirm enantiopurity via Cotton effects at 220–250 nm.

How can in vivo pharmacokinetics be predicted from in vitro data?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input solubility, permeability (Caco-2 assays), and microsomal stability into GastroPlus.
  • Allometric Scaling : Estimate clearance across species using body weight and plasma protein binding.
  • Compartmental Modeling : Fit IV/PO administration data to two-compartment models.

How are mechanistic studies designed to elucidate metabolic pathways?

Methodological Answer:

  • Metabolite ID : Use HR-MS/MS to detect hydroxylated or N-dealkylated products.
  • Stable Isotope Labeling : Incorporate 13C^{13}C at the methyl group to track demethylation.
  • Enzyme Phenotyping : Use recombinant CYPs (e.g., 3A4, 2D6) to identify primary metabolizing enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.